molecular formula C30H20F3N3 B11481092 2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole CAS No. 893781-88-9

2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole

Cat. No.: B11481092
CAS No.: 893781-88-9
M. Wt: 479.5 g/mol
InChI Key: IYNZTNJLCLFNOW-UHFFFAOYSA-N
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Description

2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate bromoketones with formamidine acetate in liquid ammonia . This reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For example, erbium triflate has been used as a catalyst in the synthesis of highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
  • 5-(diphenylamino)-2-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenol
  • 5-(diphenylamino)-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Uniqueness

2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole is unique due to its trifluoromethylphenyl group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and stable compounds .

Properties

CAS No.

893781-88-9

Molecular Formula

C30H20F3N3

Molecular Weight

479.5 g/mol

IUPAC Name

2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]imidazole

InChI

InChI=1S/C30H20F3N3/c31-30(32,33)24-17-10-18-25(19-24)36-26(21-11-4-1-5-12-21)20-35-28(23-15-8-3-9-16-23)27(34-29(35)36)22-13-6-2-7-14-22/h1-20H

InChI Key

IYNZTNJLCLFNOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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